1-(4-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
1-(4-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the fluorophenyl, tetrahydroquinolinyl, and pyrazolopyridazinone moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the tetrahydroquinolinyl moiety: This can be done through a condensation reaction with a suitable quinoline derivative.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Condensation reagents: Aldehydes, ketones, acid catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one: Similar structure with a chlorine atom instead of fluorine.
1-(4-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 1-(4-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-16(2)23-20-14-27-31(19-11-9-18(26)10-12-19)24(20)25(33)30(28-23)15-22(32)29-13-5-7-17-6-3-4-8-21(17)29/h3-4,6,8-12,14,16H,5,7,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGOAXVPCYMYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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